molecular formula C9H11IN2 B12367483 3-Iodo-4-phenylpyrazolidine

3-Iodo-4-phenylpyrazolidine

Cat. No.: B12367483
M. Wt: 274.10 g/mol
InChI Key: BBNHRDRMQJKVHU-UHFFFAOYSA-N
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Description

3-Iodo-4-phenylpyrazolidine is a heterocyclic organic compound characterized by the presence of an iodine atom and a phenyl group attached to a pyrazolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-phenylpyrazolidine typically involves the iodination of 4-phenylpyrazolidine. One common method includes the reaction of 4-phenylpyrazolidine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-phenylpyrazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.

    Reduction: Reduction reactions can remove the iodine atom, yielding 4-phenylpyrazolidine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate in polar solvents.

Major Products:

Scientific Research Applications

3-Iodo-4-phenylpyrazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-4-phenylpyrazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket .

Comparison with Similar Compounds

    4-Phenylpyrazolidine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Bromo-4-phenylpyrazolidine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    3-Chloro-4-phenylpyrazolidine:

Uniqueness: 3-Iodo-4-phenylpyrazolidine is unique due to the presence of the iodine atom, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C9H11IN2

Molecular Weight

274.10 g/mol

IUPAC Name

3-iodo-4-phenylpyrazolidine

InChI

InChI=1S/C9H11IN2/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2

InChI Key

BBNHRDRMQJKVHU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)I)C2=CC=CC=C2

Origin of Product

United States

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